molecular formula C8H6F2N4O2S B14895670 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide

Cat. No.: B14895670
M. Wt: 260.22 g/mol
InChI Key: MTJMRBPYRVZMKZ-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety substituted with two fluorine atoms at the 2 and 5 positions. The presence of the triazole ring and the sulfonamide group makes this compound of significant interest in medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

The synthesis of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Properties

Molecular Formula

C8H6F2N4O2S

Molecular Weight

260.22 g/mol

IUPAC Name

2,5-difluoro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C8H6F2N4O2S/c9-5-1-2-6(10)7(3-5)17(15,16)14-8-11-4-12-13-8/h1-4H,(H2,11,12,13,14)

InChI Key

MTJMRBPYRVZMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NC2=NC=NN2)F

Origin of Product

United States

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